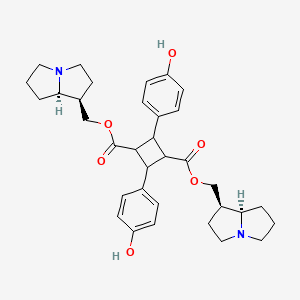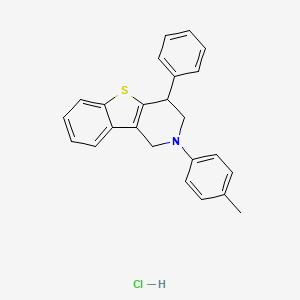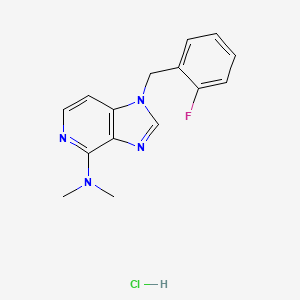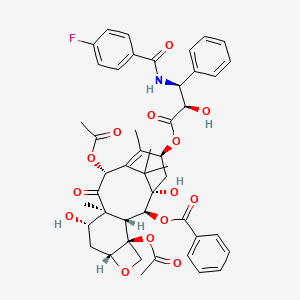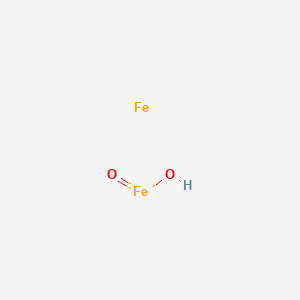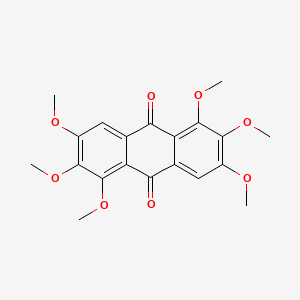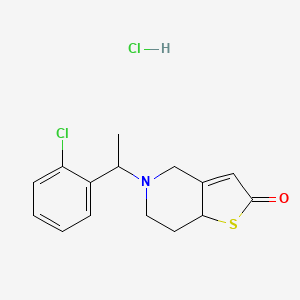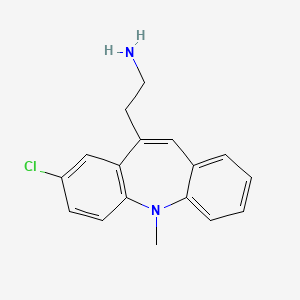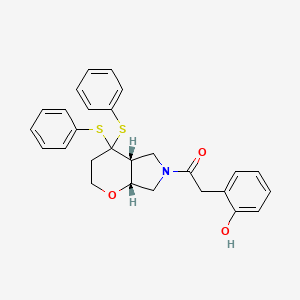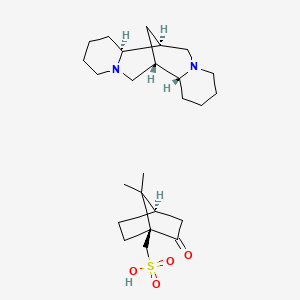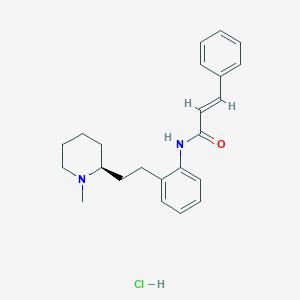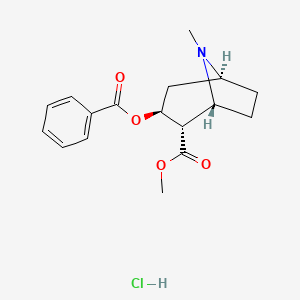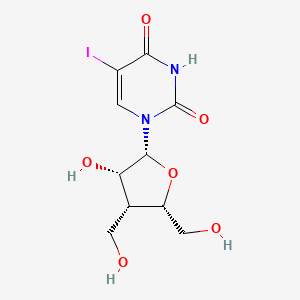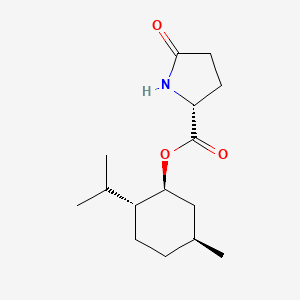
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes a proline derivative and a cyclohexyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of D-Proline with the appropriate cyclohexyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes, allowing for better control over reaction parameters and reducing the overall production time .
Analyse Chemischer Reaktionen
Types of Reactions
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl amide
Uniqueness
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is unique due to its specific stereochemistry and the presence of both a proline derivative and a cyclohexyl ester group. This combination of features gives the compound distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
144540-05-6 |
|---|---|
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m0/s1 |
InChI-Schlüssel |
SLHPMAOXNSLXEH-LOWDOPEQSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


